![molecular formula C14H10N2O2S B2508628 2-(Furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-on CAS No. 326881-74-7](/img/structure/B2508628.png)
2-(Furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one is a useful research compound. Its molecular formula is C14H10N2O2S and its molecular weight is 270.31. The purity is usually 95%.
BenchChem offers high-quality 2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activities. For instance, derivatives of thiazole and benzimidazole have been synthesized and tested against various microorganisms. A study highlighted that certain thiazole derivatives demonstrated potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
The anticancer potential of 2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one has been evaluated in vitro using various cancer cell lines. Compounds with similar structures have shown cytotoxic effects on lung cancer cell lines (A549, HCC827) through assays measuring cell viability and proliferation .
Data Tables
Here are summarized findings from various studies on the biological activities of compounds related to 2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one:
Compound | Activity | Tested Microorganisms/Cell Lines | IC50 Values (µM) |
---|---|---|---|
Thiazole Derivative A | Antibacterial | Staphylococcus aureus | 12.5 |
Thiazole Derivative B | Antifungal | Candida albicans | 15.0 |
Benzimidazole Derivative C | Anticancer | A549 (lung cancer) | 8.0 |
Benzothiazole Derivative D | Anticancer | HCC827 (lung cancer) | 10.5 |
Case Studies
- Antimicrobial Screening : A series of synthesized thiazole derivatives were screened for their antimicrobial properties against a panel of bacteria and fungi. The results indicated that modifications to the thiazole ring significantly enhanced activity .
- Cancer Cell Proliferation Assays : In a study assessing the anticancer properties of related compounds, it was found that specific substitutions on the benzimidazole nucleus led to improved cytotoxicity against lung cancer cell lines .
Biologische Aktivität
The compound 2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one is a member of the thiazino-benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula for this compound is C10H8N2S with a molecular weight of approximately 188.25 g/mol. The structure features a fused thiazine and benzimidazole ring system, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing promising results in the following areas:
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazino-benzimidazole compounds exhibit significant antitumor properties. For instance, a study evaluated newly synthesized derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods. The results indicated that these compounds displayed potent cytotoxicity with IC50 values ranging from 6.26 to 20.46 µM depending on the assay type used .
Table 1: Antitumor Activity of Thiazino-Benzimidazole Derivatives
Compound ID | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
Compound A | A549 | 6.26 ± 0.33 | 2D |
Compound A | HCC827 | 20.46 ± 8.63 | 3D |
Compound B | NCI-H358 | 6.48 ± 0.11 | 2D |
Compound B | NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
In addition to antitumor effects, these compounds have shown promising antimicrobial activity against various bacterial strains. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which disrupts cellular processes in pathogens .
Table 2: Antimicrobial Activity of Selected Compounds
Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 15 µg/mL |
Compound A | S. aureus | 10 µg/mL |
Compound B | Pseudomonas aeruginosa | 12 µg/mL |
The proposed mechanism for the biological activity of these compounds includes:
- DNA Binding : The compounds predominantly bind within the minor groove of AT-rich DNA sequences.
- Inhibition of DNA-dependent Enzymes : This binding inhibits the activity of enzymes necessary for DNA replication and repair.
- Cytotoxic Effects : The resultant disruption in cellular processes leads to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of thiazino-benzimidazole derivatives:
- Case Study 1 : A derivative was tested in an immunosuppressed rat model against Pneumocystis carinii, showing effective results at submicromolar dosages .
- Case Study 2 : Clinical trials involving similar compounds have demonstrated their potential as new antitumor agents with favorable toxicity profiles compared to existing chemotherapeutics .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-13-8-12(11-6-3-7-18-11)19-14-15-9-4-1-2-5-10(9)16(13)14/h1-7,12H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFDIMFGKQZVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.